molecular formula C7H14N4S B13257651 3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B13257651
M. Wt: 186.28 g/mol
InChI Key: KGSDPSXRLUJDFT-UHFFFAOYSA-N
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Description

3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an aminobutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-aminobutyl sulfanyl and 4-methyl-1,2,4-triazole.

    Coupling Reaction: The 4-aminobutyl sulfanyl intermediate is then coupled with 4-methyl-1,2,4-triazole under suitable reaction conditions, often involving a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl group can form hydrogen bonds with target proteins, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,4-triazole: Lacks the aminobutyl group, making it less versatile in terms of chemical reactivity.

    3-[(4-Aminobutyl)sulfanyl]-1,2,4-triazole: Similar structure but without the methyl group, which can affect its biological activity and chemical properties.

Uniqueness

3-[(4-Aminobutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the aminobutyl and methyl groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-amine

InChI

InChI=1S/C7H14N4S/c1-11-6-9-10-7(11)12-5-3-2-4-8/h6H,2-5,8H2,1H3

InChI Key

KGSDPSXRLUJDFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCCCCN

Origin of Product

United States

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